molecular formula C18H21NO2 B2850624 1-(3-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 344276-05-7

1-(3-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2850624
CAS No.: 344276-05-7
M. Wt: 283.371
InChI Key: GHOQDMKFSJKORX-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes .

Chemical Reactions Analysis

1-(3-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indole derivatives, including this compound, have shown potential as antiviral, anticancer, and anti-inflammatory agents . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic drugs.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-methoxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-12-8-15-16(10-18(2,3)11-17(15)20)19(12)13-6-5-7-14(9-13)21-4/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOQDMKFSJKORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC(=CC=C3)OC)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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